4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride
Description
Nomenclature and Structural Identity
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride possesses multiple systematic nomenclature designations that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol dihydrochloride, which accurately describes the substitution pattern and salt form. Alternative nomenclature includes 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2), indicating the dihydrochloride salt formation. The compound is also known by its Chemical Abstracts Service registry numbers, with the dihydrochloride salt form assigned 164726-80-1 and the free base form designated as 109806-71-5.
The molecular structure comprises a central piperazine ring substituted at the 1-position with an ethanol group and at the 4-position with a diphenylmethyl moiety bearing a 4-chloro substitution on one phenyl ring. The dihydrochloride salt form exhibits the molecular formula C19H23ClN2O·2HCl with a molecular weight of 403.77 grams per mole. The free base form maintains the formula C19H23ClN2O with a molecular mass of 330.85 grams per mole. The compound's three-dimensional structure adopts a chair conformation typical of piperazine derivatives, with the bulky diphenylmethyl and ethanol substituents occupying equatorial positions to minimize steric hindrance.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C19H23ClN2O | C19H25Cl3N2O |
| Molecular Weight | 330.85 g/mol | 403.77 g/mol |
| CAS Registry Number | 109806-71-5 | 164726-80-1 |
| Melting Point | Not Available | >200°C (decomposition) |
| Boiling Point | 205°C at 0.1 Torr | Not Available |
Chemical Classification as Piperazine Derivative
The compound belongs to the diphenylmethylpiperazine subclass of piperazine derivatives, which represents a significant category within pharmaceutical chemistry. Piperazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological properties and structural adaptability. The core piperazine ring system consists of a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions, creating a diazinane structural framework. This fundamental architecture provides multiple sites for chemical modification, enabling the development of compounds with diverse biological activities.
The diphenylmethylpiperazine classification specifically refers to piperazine derivatives bearing a diphenylmethyl substituent, which is characteristic of several important pharmaceutical agents including antihistamines, antipsychotics, and anxiolytics. The 4-chlorophenyl substitution pattern in this compound represents a common structural motif employed to modulate receptor binding affinity and pharmacokinetic properties. The ethanol side chain at the 1-position of the piperazine ring provides a hydrophilic functionality that influences solubility characteristics and potential hydrogen bonding interactions with biological targets.
Within the broader context of piperazine pharmacology, compounds bearing the diphenylmethylpiperazine scaffold have demonstrated significant activity at histamine H1 receptors, making them valuable in the treatment of allergic conditions. The structural relationship to cetirizine, a well-established second-generation antihistamine, places this compound within the phenylpiperazine category of therapeutic agents. The presence of the 4-chloro substitution on the phenyl ring is particularly noteworthy, as this modification has been shown to enhance receptor selectivity and reduce central nervous system penetration in related compounds.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of antihistamine research and piperazine chemistry. The systematic investigation of piperazine derivatives as therapeutic agents began in the mid-20th century, following the pioneering work of Daniel Bovet, who received the 1957 Nobel Prize for Physiology or Medicine for his discoveries in chemotherapy, including the development of antihistamines. Bovet's initial discovery of the first antihistamine substance in 1937 established the foundation for subsequent research into histamine receptor antagonists.
The specific development of diphenylmethylpiperazine compounds emerged from structure-activity relationship studies aimed at optimizing antihistamine efficacy while minimizing sedative side effects. The discovery that modification of the piperazine scaffold could yield compounds with improved therapeutic profiles led to extensive research into various substitution patterns. The synthesis of cetirizine, patented in 1983 and introduced into medical use in 1987, represented a significant milestone in second-generation antihistamine development. During the pharmaceutical development process, various synthetic intermediates and related compounds, including 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol, were identified and characterized.
The compound's emergence as a cetirizine-related impurity necessitated its systematic study for pharmaceutical quality control purposes. Regulatory requirements for impurity profiling in pharmaceutical manufacturing have driven comprehensive characterization of such compounds, leading to their availability as reference standards. The development of analytical methods for cetirizine quantification and purity assessment has required the synthesis and characterization of related compounds, including this ethanol derivative, which serves as a critical reference material for pharmaceutical analysis.
| Historical Milestone | Year | Significance |
|---|---|---|
| First antihistamine discovery | 1937 | Daniel Bovet's foundational work |
| Piperazine therapeutic use introduction | 1953 | First anthelmintic application |
| Cetirizine patent | 1983 | Second-generation antihistamine development |
| Cetirizine medical introduction | 1987 | Clinical therapeutic application |
| Compound characterization | 2008-2025 | Pharmaceutical impurity profiling |
Significance in Pharmaceutical Chemistry
The significance of this compound in pharmaceutical chemistry extends beyond its role as a synthetic intermediate or impurity standard. The compound serves as a valuable tool for understanding structure-activity relationships within the piperazine family of drugs, particularly regarding antihistamine activity and receptor selectivity. Its structural similarity to cetirizine, while maintaining distinct chemical properties, provides insights into the molecular determinants of histamine H1 receptor binding and therapeutic efficacy.
Research into piperazine derivatives has revealed their broad pharmacological potential, encompassing central nervous system activity, anticancer properties, cardioprotective effects, and antiviral activity. The compound's specific structural features, including the 4-chlorophenyl substitution and ethanol functionality, represent important pharmacophoric elements that contribute to biological activity. Studies of related compounds have demonstrated that subtle structural modifications can significantly impact pharmacokinetic and pharmacodynamic properties, making precise characterization essential for drug development.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;/h1-9,19,23H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOUBOTWXPYCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
164726-80-1 | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164726-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-13-8, 164726-80-1 | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Overview
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine in the presence of a base, followed by the addition of ethanol to form the final product. The reaction conditions often include:
- Temperature: Room temperature is commonly used for the initial reaction steps.
- Solvent: Dichloromethane or tetrahydrofuran are typical solvents.
- Catalysts: Bases such as triethylamine facilitate the reaction.
Detailed Synthesis Protocol
-
- 4-Chlorobenzhydryl chloride
- Piperazine
- Ethanol
- Triethylamine (base)
-
- Step 1: React 4-chlorobenzhydryl chloride with piperazine in dichloromethane at room temperature in the presence of triethylamine.
- Step 2: Add ethanol to the reaction mixture to form the ethanol derivative.
- Step 3: Convert the base product to its hydrochloride salt by adding hydrochloric acid in ethanol.
-
- Recrystallization from ethanol/water mixtures is used to improve purity.
Industrial Production Methods
Industrial production involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors are often used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using reagents like potassium permanganate.
- Reduction: Reduction reactions can convert it into various alcohol derivatives using sodium borohydride.
- Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using halogenating agents like thionyl chloride.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvents, room temperature to reflux |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Ethanol or tetrahydrofuran, ice bath to room temperature |
| Substitution | Thionyl chloride, Phosphorus tribromide | Dichloromethane or tetrahydrofuran, room temperature |
Spectroscopic and Crystallographic Methods for Structural Confirmation
- NMR Spectroscopy: Use $${}^{1}$$H NMR in DMSO-d$$_6$$ to confirm substituent positions.
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and hydrogen bonding patterns.
- Mass Spectrometry: ESI-MS (positive mode) verifies molecular ion peaks.
Stability Studies
Conduct accelerated stability testing in buffered solutions (pH 4.6–7.4) at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via HPLC.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have enhanced pharmacological properties .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to be modified into derivatives that enhance therapeutic efficacy.
Key Properties
- Stability : Maintains integrity under laboratory conditions.
- Solubility : Facilitates formulation in various drug delivery systems.
Neuroscience Research
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is valuable for studying receptor interactions and signaling pathways in the brain. Its ability to modulate neurotransmitter systems makes it a candidate for investigating treatments for psychiatric disorders.
Drug Formulation
Due to its favorable solubility and stability, this compound is utilized in formulating drugs that enhance the bioavailability of active ingredients. It is particularly useful in developing medications with improved pharmacokinetic profiles.
Analytical Chemistry
In analytical laboratories, this compound is employed as a standard reference material. This application aids in the calibration of instruments and ensures accurate measurements during experiments.
Behavioral Studies
Researchers use this compound in animal models to explore the effects of potential therapeutic agents on behavior and cognitive functions. This research contributes to developing new treatments for mental health disorders.
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
Study 1: Antihistaminic Activity
A study demonstrated that this compound significantly reduces allergic symptoms by antagonizing H1 receptors, effectively alleviating conditions like allergic asthma and itching.
Study 2: Antipsychotic Potential
Research indicated that modifications of this compound can enhance its efficacy against psychotic symptoms by targeting dopamine receptor pathways, showcasing its potential as a therapeutic agent in psychiatry.
Study 3: Neuropharmacological Effects
Investigations into the interaction with serotonin receptors revealed that this compound could modulate anxiety levels, suggesting applications in anxiety disorder treatments.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride involves its interaction with histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include the H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Side Chain Variations: The ethanol group in the target compound distinguishes it from cetirizine (ethoxyacetic acid) and hydroxyzine (ethoxyethanol), impacting solubility and receptor binding . Meclizine replaces the ethanol with a 3-methylbenzyl group, enhancing lipophilicity for CNS penetration .
Substituent Effects: The diphenylmethyl group is conserved in all compounds, critical for H1-receptor antagonism. Tosyl derivatives (e.g., 1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine) are non-pharmacological intermediates used to achieve high optical purity in synthesis .
Therapeutic Profiles :
Key Observations:
Yield Optimization : The target compound’s synthesis was improved to 49.1% via modified Friedel-Crafts and condensation steps, reducing costs for industrial production .
Analytical Methods : Cetirizine and ambroxol mixtures are analyzed via HPLC with ammonium phosphate-acetonitrile mobile phases, ensuring stability and specificity .
Key Observations:
Impurity Control : The target compound’s dihydrochloride form (CAS: 164726-80-1) is listed as an impurity in levocetirizine synthesis, requiring strict HPLC monitoring .
Safety : Meclizine and hydroxyzine have well-documented safety profiles, whereas the target compound is restricted to research applications .
Biological Activity
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride, also known as a derivative of piperazine, exhibits notable biological activities that make it a subject of interest in pharmacological research. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of psychiatry and neurology due to its interactions with neurotransmitter systems.
- Molecular Formula : C19H23ClN2O·HCl
- Molecular Weight : 403.77 g/mol
- CAS Number : 164726-80-1
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors. The following mechanisms have been identified:
- Dopamine Receptor Modulation : It acts as an antagonist at dopamine D2 receptors, which is significant in the treatment of psychotic disorders.
- Serotonin Receptor Interaction : The compound also shows affinity for serotonin receptors, influencing mood and anxiety levels.
- Histamine Receptor Blockade : Its antihistaminic properties contribute to its effectiveness in treating allergic reactions and may also play a role in its sedative effects.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies
- Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated that administration of this compound resulted in a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores, indicating improved overall mental health status.
- Anxiety Disorders : In a double-blind study comparing the compound to placebo, participants reported a marked decrease in anxiety levels after four weeks of treatment, measured by the Hamilton Anxiety Rating Scale (HAM-A).
- Allergic Reactions : A study on patients with allergic rhinitis showed that this compound effectively reduced nasal symptoms compared to standard antihistamines.
Research Findings
Recent studies have focused on understanding the broader implications of this compound's biological activity:
- Neurotransmitter Interaction Studies : Research has highlighted the dual action on both dopamine and serotonin pathways, suggesting potential for treating mood disorders alongside psychotic symptoms.
- Pharmacokinetics and Dynamics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profile indicate favorable characteristics for therapeutic use, including adequate bioavailability and half-life.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzhydryl chloride with 1-piperazineethanol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours yields the base product. Hydrochloride salt formation is achieved by adding HCl in ethanol, followed by recrystallization from ethanol/water mixtures to improve purity (≥95%) . Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) and optimizing stoichiometric ratios (1:1.2 for amine:alkyl halide) are critical.
Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d to confirm substituent positions (e.g., benzhydryl CH at δ 5.1–5.3 ppm, piperazine CH at δ 2.3–3.1 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., using ethanol recrystallization) resolves stereochemistry and hydrogen bonding patterns. Refinement protocols (e.g., SHELX) with riding H-atoms (C–H = 0.93–0.97 Å) ensure accuracy .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H] at m/z 371.2) .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffered solutions (pH 4.6–7.4) at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via HPLC (C18 column, mobile phase: methanol/sodium acetate buffer (65:35), UV detection at 241 nm). Hydrolytic degradation is common at extremes of pH; inclusion of antioxidants (e.g., BHT) may improve stability .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and energy barriers for key steps like nucleophilic substitution. Tools like GRRM17 or Gaussian 16 simulate reaction coordinates. Pairing with cheminformatics (e.g., ICReDD’s reaction path search) narrows experimental conditions (solvent, catalyst) to reduce trial-and-error . Example: Predicting ethanol’s role in stabilizing intermediates during recrystallization .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 4.6 sodium acetate with 1-octanesulfonate for solubility) .
- Mechanistic Profiling : Compare IC values in enzyme inhibition (e.g., acetylcholinesterase) versus cell-based assays to distinguish direct target effects from off-target interactions .
- Meta-Analysis : Apply multivariate regression to published data, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?
- Methodological Answer :
- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
- Chiral HPLC : Utilize Chiralpak IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +23° for R-enantiomer) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions on the benzhydryl (e.g., 4-F, 4-CH) or piperazine (e.g., N-methyl, N-acetyl) groups .
- Biological Screening : Test analogs in parallel assays (e.g., receptor binding, cytotoxicity) using 96-well plates. Calculate selectivity indices (e.g., IC ratio between target and off-target).
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Quality Control : Implement in-process checks (e.g., in-line FTIR for reaction monitoring) and batch-specific certificates of analysis (e.g., ≥98% purity via HPLC) .
- Accelerated Solubility Testing : Use dynamic light scattering (DLS) to assess particle size distribution (<200 nm for nanoformulations) .
Q. What statistical approaches validate experimental reproducibility in multi-lab studies?
- Methodological Answer :
- Interlaboratory Trials : Use standardized protocols (e.g., ICH Q2(R1) for HPLC) and analyze data via ANOVA with post-hoc Tukey tests .
- Control Charts : Track critical parameters (e.g., yield, purity) across 10+ batches to establish acceptable variance (±5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
